tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate is a synthetic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.9 g/mol This compound is notable for its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and isopropyl groups: These groups are introduced via substitution reactions using suitable reagents.
Attachment of the benzyl group: This step involves the use of benzyl halides in the presence of a base.
Incorporation of the tert-butyl carbamate group: This is typically done using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloro position .
Scientific Research Applications
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl benzyl(5-chloro-3-methylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- tert-Butyl benzyl(5-chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
- tert-Butyl benzyl(5-chloro-3-propylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate
Uniqueness
tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(5-chloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2/c1-14(2)16-12-23-26-18(11-17(22)24-19(16)26)25(20(27)28-21(3,4)5)13-15-9-7-6-8-10-15/h6-12,14H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVVEIFZXCXRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2N=C(C=C(N2N=C1)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.